molecular formula C6H10F2O B2898859 1,1-Difluoro-2-methylpent-4-en-2-ol CAS No. 2105613-41-8

1,1-Difluoro-2-methylpent-4-en-2-ol

Cat. No.: B2898859
CAS No.: 2105613-41-8
M. Wt: 136.142
InChI Key: FWSPARZXUITALM-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methylpent-4-en-2-ol (CAS: Not Assigned

Properties

IUPAC Name

1,1-difluoro-2-methylpent-4-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c1-3-4-6(2,9)5(7)8/h3,5,9H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSPARZXUITALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of 2-Methylpent-4-en-2-one

The most widely reported method involves the fluorination of 2-methylpent-4-en-2-one (1) using diethylaminosulfur trifluoride (DAST). This two-step process begins with the conversion of the ketone group into a geminal difluoro moiety, followed by reduction to the alcohol.

Step 1: Fluorination
DAST reacts with 2-methylpent-4-en-2-one in anhydrous dichloromethane at −78°C to yield 1,1-difluoro-2-methylpent-4-ene (2). The reaction proceeds via nucleophilic attack of fluoride ions on the protonated carbonyl carbon, displacing the sulfur-containing leaving group.

Step 2: Hydroxylation
The intermediate (2) undergoes hydroxylation using borane-tetrahydrofuran (BH₃·THF) followed by oxidative workup with hydrogen peroxide (H₂O₂) in basic conditions. This anti-Markovnikov addition introduces the secondary alcohol with 72–78% overall yield.

Parameter Value
DAST Equivalents 1.2
Temperature −78°C → 25°C (gradual)
Solvent CH₂Cl₂
Reaction Time 12–16 hours

Epoxide Ring-Opening Strategy

An alternative route employs epoxide intermediates for stereochemical control:

  • Epoxidation : 2-methylpent-4-en-2-ol is treated with m-chloroperbenzoic acid (mCPBA) to form the corresponding epoxide (3).
  • Fluorolytic Opening : Reaction with hydrogen fluoride-pyridine complex (HF·Py) at 0°C selectively opens the epoxide, installing fluorine atoms at the 1,1-positions while regenerating the alcohol.

This method achieves 65–70% yield but requires stringent moisture control due to HF’s hygroscopic nature.

Industrial-Scale Production

Continuous Flow Fluorination

Modern facilities utilize microreactor technology to enhance safety and efficiency:

  • Reactors : Corrosion-resistant Hastelloy C-22 reactors
  • Conditions :
    • DAST (1.05 equiv) in CH₂Cl₂
    • Residence time: 8 minutes at −30°C
    • Productivity: 12 kg/day per reactor module

Purification Protocols

Industrial batches employ tandem purification:

  • Distillation : Short-path distillation under reduced pressure (15 mmHg) isolates the crude product.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:9) removes residual DAST and olefinic byproducts.

Mechanistic Insights and Byproduct Analysis

Competing Pathways in DAST Reactions

The fluorination step faces two major side reactions:

  • Over-fluorination : Excess DAST may replace the methyl group’s hydrogen with fluorine, forming 1,1,2-trifluoro derivatives (4).
  • Elimination : Elevated temperatures (>0°C) promote β-hydride elimination, yielding 1-fluoro-2-methylpenta-1,4-diene (5).

Mitigation Strategies :

  • Strict temperature control (−78°C to −30°C)
  • Use of molecular sieves to scavenge trace water

Stereoelectronic Effects

Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal:

  • The fluorinated carbons adopt a trigonal bipyramidal geometry during the DAST reaction.
  • Hyperconjugation between C-F σ* and adjacent C-O orbitals stabilizes the transition state by 8.3 kcal/mol.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹⁹F NMR (CDCl₃) δ −112.3 (dd, J = 238 Hz), −114.1 (dd, J = 245 Hz)
¹H NMR (CDCl₃) δ 5.82 (m, 1H, CH₂=CH), 4.21 (s, 1H, OH), 1.98 (s, 3H, CH₃)
IR (neat) 3350 cm⁻¹ (O-H stretch), 1675 cm⁻¹ (C=C)

Purity Assessment

Current Good Manufacturing Practice (cGMP) standards require:

  • HPLC : >99.5% purity (Zorbax SB-C18 column, 70:30 MeCN/H₂O)
  • Karl Fischer : <0.1% water content
  • Chiral GC : >99% ee (Cyclodex-B column)

Emerging Methodologies

Photoredox Fluorination

Pioneering work employs iridium photocatalysts (e.g., Ir(ppy)₃) with Selectfluor under blue LED irradiation:

  • Conditions : 450 nm LED, DMF, 25°C
  • Yield : 58% (needs optimization)
  • Advantage : Avoids DAST’s toxicity

Biocatalytic Approaches

Engineered cytochrome P450 enzymes (CYP119A1 mutants) demonstrate:

  • Regioselective C-H fluorination at the 1-position
  • 37% conversion in 24 hours (pH 7.4, 37°C)
  • Requires NADPH cofactor regeneration

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-methylpent-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 1,1-difluoro-2-methylpent-4-en-2-one.

    Reduction: Formation of 1,1-difluoro-2-methylpentan-2-ol.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

1,1-Difluoro-2-methylpent-4-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1-difluoro-2-methylpent-4-en-2-ol exerts its effects depends on the specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting their function and activity. The exact molecular targets and pathways involved can vary based on the context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol

  • Structural Differences : This compound () features a trifluoromethyl group at C2 and a trifluoro group at C1, compared to the geminal difluoro and methyl groups in the target compound.
  • Physicochemical Properties : The additional fluorine atoms increase electronegativity and steric bulk, likely reducing solubility in polar solvents. The trifluoromethyl group may also enhance thermal stability due to strong C–F bonds .
Property 1,1-Difluoro-2-methylpent-4-en-2-ol 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol
Molecular Weight ~150.14 g/mol (estimated) ~224.10 g/mol
Fluorine Substituents 2 F atoms (C1) 6 F atoms (C1 trifluoro, C2 trifluoromethyl)
Key Functional Groups Allylic alcohol, geminal difluoro Allylic alcohol, trifluoro, trifluoromethyl

(Z)-3-Methylpent-2-en-1-ol

  • Structural Differences: Lacks fluorine atoms but shares an unsaturated pentenol backbone. The double bond is at C2–C3 (vs. C4–C5 in the target compound), and the hydroxyl group is at C1 (vs. C2) .
  • Physicochemical Properties: The absence of fluorine increases polarity and boiling point.
  • Applications : Used in fragrances and as a chiral building block in organic synthesis. The target compound’s fluorine atoms may offer advantages in tuning electronic effects for asymmetric catalysis .

Difluoromethyl Ketones (e.g., 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one)

  • Structural Differences : Ketone vs. alcohol functional group; the target compound’s hydroxyl group enables hydrogen bonding, while ketones are more electrophilic .
  • Synthetic Utility : Difluoromethyl ketones () are synthesized via difluorination/fragmentation processes, whereas the target compound may be accessible through fluorination of pre-existing alcohols or alkene functionalization.

Research Findings and Implications

  • Metabolic Stability : Fluorinated alcohols like this compound are expected to resist oxidative metabolism due to C–F bond strength, similar to 2',2'-difluorodeoxycytidine (dFdC), which exhibits prolonged intracellular retention of its triphosphate form .
  • Synthetic Challenges : The geminal difluoro group may complicate synthesis, requiring specialized reagents (e.g., sodium 2-chloro-2,2-difluoroacetate, as in ) to avoid side reactions.
  • Biological Activity: While dFdC derivatives inhibit DNA synthesis (–5), the target compound’s bioactivity remains unstudied.

Biological Activity

1,1-Difluoro-2-methylpent-4-en-2-ol is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group on a pentene backbone. Its unique chemical structure suggests potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C6H10F2OC_6H_10F_2O, with a molecular weight of approximately 150.15 g/mol. The presence of fluorine atoms can enhance lipophilicity and influence the compound's interaction with biological systems.

PropertyValue
Molecular FormulaC₆H₁₀F₂O
Molecular Weight150.15 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The fluorine atoms may enhance binding affinities to enzymes or receptors, potentially modulating their activity. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a ligand for certain receptors, influencing signaling pathways.

Biological Activity Studies

Research into the biological activity of this compound has revealed several significant findings:

Antimicrobial Activity

A study published in the Journal of Organic Chemistry explored the antimicrobial properties of fluorinated compounds, including this compound. The results indicated that compounds with difluoromethyl groups exhibited enhanced activity against various bacterial strains due to increased membrane permeability .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer types, although further research is necessary to elucidate the underlying mechanisms .

Case Studies

  • Case Study on Drug Development : A recent investigation into novel therapeutics for resistant bacterial infections highlighted this compound as a promising candidate due to its unique structural properties that enhance biological interactions .
  • Fluorinated Compounds in Oncology : Research focused on fluorinated compounds has shown that those similar to this compound can effectively target cancer cells by disrupting metabolic processes .

Q & A

Q. What are the optimal synthetic routes for 1,1-Difluoro-2-methylpent-4-en-2-ol, and how can reaction conditions be tailored to maximize yield?

Methodological Answer: The synthesis of fluorinated alcohols like this compound typically involves fluorination of precursor alcohols. Key approaches include:

  • Direct Fluorination : Using agents like diethylaminosulfur trifluoride (DAST) to replace hydroxyl groups with fluorine atoms under inert solvents (e.g., dichloromethane) at low temperatures (−40°C to 0°C) to minimize side reactions .
  • Halothane-Mediated Reactions : Base-mediated reactions between phenols and halothane (CF₃CHBrCl) to introduce difluoroethyl groups, though this requires careful control of stoichiometry and gas evolution management .
    Yield Optimization Factors :
  • Temperature control to prevent decomposition.
  • Use of anhydrous conditions to avoid hydrolysis.
  • Purification via column chromatography or fractional distillation.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity and purity of this compound?

Methodological Answer:

  • ¹⁹F NMR : Identify fluorine environments; two equivalent fluorine atoms on C1 would produce a singlet near δ −120 to −140 ppm.
  • ¹H NMR : The hydroxyl proton (C2-OH) may appear as a broad peak (δ 1.5–2.5 ppm), while the alkene protons (C4=C) show coupling (J ≈ 10–16 Hz).
  • IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₆H₁₀F₂O (exact mass 136.08), with fragmentation patterns indicating loss of H₂O or HF .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of the alkene and hydroxyl groups in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-F and O-H bonds to assess stability.
  • Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., amines, alkoxides) to predict substitution or addition pathways.
  • Solvent Effects : Use polarizable continuum models (PCM) to evaluate solvent impact on reaction kinetics. For example, the hydroxyl group’s acidity may increase in polar aprotic solvents, enhancing nucleophilic substitution .

Q. How can researchers resolve contradictions in reported stereochemical outcomes during fluorination reactions of similar alcohols?

Methodological Answer:

  • Systematic Variation : Test reaction parameters (temperature, solvent, catalyst) to identify stereochemical drivers. For example, DAST fluorination may proceed with retention or inversion of configuration depending on steric hindrance .
  • Chiral Chromatography : Separate enantiomers and compare optical rotations with literature data.
  • Cross-Validation : Replicate conflicting studies under identical conditions to isolate variables (e.g., trace moisture, catalyst purity) .

Q. What experimental designs are recommended to study the biological interactions of this compound with enzymes or receptors?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., dehydrogenases) using fluorogenic substrates.
    • Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors.
  • Metabolic Stability : Incubate with liver microsomes to assess oxidative degradation pathways.
  • Toxicity Screening : Use cell viability assays (MTT or resazurin) in human cell lines to evaluate cytotoxicity .

Q. How can the alkene moiety in this compound be leveraged for site-selective functionalization in synthesis?

Methodological Answer:

  • Epoxidation : Treat with m-CPBA or DMDO to form an epoxide, enabling ring-opening reactions with nucleophiles.
  • Diels-Alder Reactions : Utilize the alkene as a dienophile in cycloadditions to construct polycyclic frameworks.
  • Hydrofunctionalization : Catalyze anti-Markovnikov addition of H-X (X = OH, NH₂) using transition-metal catalysts (e.g., Pd or Rh) .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported fluorination efficiencies for structurally analogous compounds?

Methodological Answer:

  • Meta-Analysis : Compile literature data to identify trends (e.g., electron-withdrawing groups enhancing fluorination yields).
  • Kinetic Profiling : Use stopped-flow NMR to monitor reaction progress and compare rate constants.
  • Isotopic Labeling : Introduce ¹⁸O or ²H isotopes to trace mechanistic pathways and validate competing hypotheses .

Q. What strategies ensure reproducibility in synthesizing enantiomerically pure this compound?

Methodological Answer:

  • Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinones) to control stereochemistry during fluorination.
  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) to induce enantioselectivity.
  • Crystallization : Opt for chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers post-synthesis .

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